molecular formula C20H11BrCuINO4 B12816790 Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-

Cat. No.: B12816790
M. Wt: 599.7 g/mol
InChI Key: SEVRFXOEPHOAKS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- typically involves the coordination of copper ions with the ligands 4-bromo-3-hydroxy-2-naphthoic acid and 5-iodo-8-quinolinol . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction may yield copper(I) complexes. Ligand substitution reactions can result in the formation of new copper complexes with different ligands.

Scientific Research Applications

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- involves its ability to coordinate with various ligands and substrates. The copper ion in the complex can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound can activate substrates by coordinating with them and facilitating their transformation into products.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Another copper complex used in catalysis and material science.

    Copper(II) sulfate: Widely used in agriculture and industry.

    Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.

Uniqueness

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H11BrCuINO4

Molecular Weight

599.7 g/mol

IUPAC Name

copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-iodoquinolin-8-olate

InChI

InChI=1S/C11H7BrO3.C9H6INO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2

InChI Key

SEVRFXOEPHOAKS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])I.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.